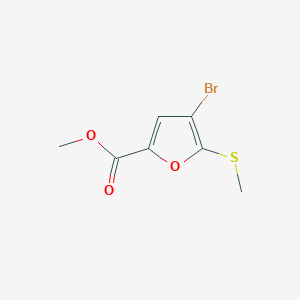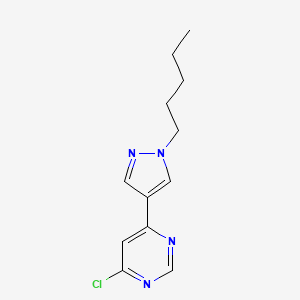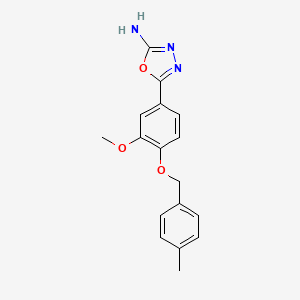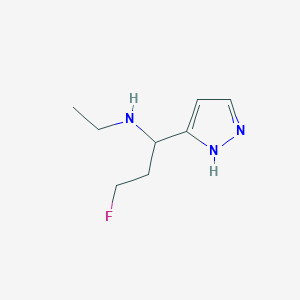![molecular formula C8H6N4 B11793533 2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetonitrile](/img/structure/B11793533.png)
2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetonitrile is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with an acetonitrile group attached to the second position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetonitrile can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly reagents makes the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The nitrile group in the compound can be transformed into different functional groups through these reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and lead tetraacetate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the nitrile group to an amine.
Nucleophilic Substitution: Nucleophiles such as hydroxylamine can react with the nitrile group to form amidoximes.
Major Products
The major products formed from these reactions include amines, amidoximes, and other nitrogen-containing heterocycles.
Scientific Research Applications
2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetonitrile has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in the signaling pathways of various cytokines and growth factors . By inhibiting these kinases, the compound can modulate immune responses and cell proliferation.
Comparison with Similar Compounds
2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetonitrile can be compared with other triazolopyridine derivatives such as:
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its antifungal, antitubercular, and antibacterial activities.
[1,2,4]Triazolo[4,3-a]pyridine: Used in the design of anticancer agents.
Properties
Molecular Formula |
C8H6N4 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[1,5-a]pyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H6N4/c9-5-4-7-10-8-3-1-2-6-12(8)11-7/h1-3,6H,4H2 |
InChI Key |
AYESZYHFHWVQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11793465.png)
![2,3-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793467.png)





![2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11793510.png)

![3-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793518.png)
![4-(2-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11793519.png)
![2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793521.png)
